molecular formula C23H18O7 B2980406 5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid CAS No. 1190301-01-9

5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid

Cat. No.: B2980406
CAS No.: 1190301-01-9
M. Wt: 406.39
InChI Key: DRQAFOAAGLOFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid (IUPAC name confirmed in ) features a coumarin (2H-chromen-2-one) backbone substituted at three key positions:

  • Position 8: A methyl group, enhancing hydrophobicity.
  • Position 7: An ether-linked furoic acid moiety (2-furoic acid), introducing acidity and hydrogen-bonding capacity.

The synthesis likely involves etherification to attach the furoic acid group, as seen in analogous coumarin derivatives (e.g., ). Crystallographic refinement using programs like SHELXL () would resolve its 3D structure, with intermolecular interactions (e.g., O–H···O hydrogen bonds) influencing packing and stability .

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13-19(28-12-16-7-9-20(29-16)23(25)26)10-8-17-18(11-21(24)30-22(13)17)14-3-5-15(27-2)6-4-14/h3-11H,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQAFOAAGLOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(O4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent research findings, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound belongs to a class of chromenone derivatives, characterized by the presence of a methoxyphenyl group and a furoic acid moiety. The synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling for forming carbon-carbon bonds, which is crucial for constructing its unique structure.

Biological Activity Overview

Recent studies have indicated that compounds related to this compound exhibit various biological activities, including:

  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are key players in inflammatory processes.
  • Antioxidant Activity : It shows potential in scavenging free radicals, which can mitigate oxidative stress linked to various diseases.
  • Cytotoxic Effects : Preliminary studies have assessed its cytotoxicity against cancer cell lines, indicating possible applications in cancer therapy.

The biological effects of this compound are likely mediated through interactions with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : Binding to various receptors could modulate signaling pathways involved in inflammation and cellular proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's effectiveness against several biological targets:

TargetIC50 ValueReference
AChE10.4 μM
BChE7.7 μM
COX-2Moderate
LOXModerate

These values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potential as a therapeutic agent.

Case Studies

  • Anti-Alzheimer's Activity : A study explored the dual inhibitory effects on AChE and BChE, demonstrating that modifications in the phenyl substituents could enhance inhibitory potency, suggesting structural optimization for improved efficacy against neurodegeneration .
  • Anti-inflammatory Potential : Another investigation focused on the compound's ability to reduce inflammation markers in vitro, correlating with its antioxidant properties and potential use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

Compound A : 2-{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid ()
  • Key Difference : Replaces furoic acid with a shorter acetic acid chain.
  • Implications : Reduced steric bulk and altered hydrogen-bonding capacity compared to the furoic acid derivative. The absence of a furan ring may decrease π-π interactions in biological targets .
Compound B : 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid ()
  • Key Differences :
    • Position 4 : Lacks the 4-methoxyphenyl group, reducing aromatic substitution.
    • Acid Group : Substitutes furoic acid with benzoic acid , increasing hydrophobicity and altering pKa.
  • Applications : Used in laboratory research, with safety data indicating handling precautions for carboxylic acid derivatives .
Compound C : 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid ()
  • Key Differences: Incorporates a thiazolidinone ring and chloro substituent, increasing structural complexity. Retains the furoyl and methoxyphenyl motifs but diverges in core scaffold.

Functional Group Impact on Properties

Property Target Compound Compound A (Acetic Acid) Compound B (Benzoic Acid)
Acid Group 2-Furoic acid (pKa ~3.5*) Acetic acid (pKa ~4.76) Benzoic acid (pKa ~4.2)
Hydrogen-Bond Donors 2 (COOH + furan O) 1 (COOH) 1 (COOH)
Hydrophobicity Moderate (furan + methyl) Low (shorter chain) High (benzene ring)
Synthetic Accessibility Moderate (ether coupling required) High Moderate

*Estimated based on typical furoic acid derivatives.

Crystallographic and Stability Considerations

  • The target compound’s crystal structure (if resolved) would likely exhibit O–H···O hydrogen bonds and C–H···π interactions , similar to ’s coumarin derivative .
  • Compound B ’s safety data sheet highlights stability concerns for carboxylic acid derivatives, suggesting similar storage requirements (e.g., controlled temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.